molecular formula C21H27N3O2 B025208 N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide CAS No. 107634-14-0

N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide

Número de catálogo: B025208
Número CAS: 107634-14-0
Peso molecular: 353.5 g/mol
Clave InChI: KWYCPUNAAYFHAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide is a member of benzamides.

Aplicaciones Científicas De Investigación

Anticonvulsant Properties

  • Liquid Chromatographic Determination : This compound has shown potential as a new anticonvulsant. A method for its liquid chromatographic determination in serum and urine was developed, aiding pharmacokinetic studies (Dockens, Ravis, & Clark, 1987).
  • Anticonvulsant Screening : It has been identified as a potent anticonvulsant, with its activity determined against seizures in rats. Analogues of this compound were synthesized to limit metabolic inactivation, further enhancing its anticonvulsant properties (Afolabi & Okolie, 2013).
  • Anticonvulsant Activity of Ameltolide Analogues : As a potent anticonvulsant, it served as a base for synthesizing new derivatives. These derivatives showed superior activity compared to phenytoin in certain seizure models (Lambert et al., 1995).
  • Discovery as a Potent Metabolic Inhibitor : Its rapid metabolism by N-acetylation has led to the development of analogues with altered metabolic pathways for enhanced anticonvulsant effects (Robertson et al., 1987).

Metabolism and Pharmacokinetics

  • Metabolism to Anticonvulsant LY201116 : This compound is metabolized in mice to form LY201116, a potent anticonvulsant. The metabolism involves consecutive N-deethylations and hydrolyzations, playing a significant role in its anticonvulsant effects (Parli et al., 1988).
  • Disposal and Pharmacokinetics in Rats : The study of its metabolism, disposition, and pharmacokinetics in rats revealed how it's absorbed, metabolized, and excreted, crucial for understanding its pharmacological profile (Potts, Gabriel, & Parli, 1989).

Comparative Studies with Other Anticonvulsants

  • Comparative Anticonvulsant Activity : This compound was compared with standard antiepileptic drugs like phenytoin, phenobarbital, ethosuximide, and valproate in various seizure models, demonstrating its potency and specificity (Clark, 1988).
  • Neurotoxicological Properties : Another study focused on comparing its anticonvulsant properties and neurotoxicity with prototype antiepileptic drugs, highlighting its therapeutic potential and safety profile (Diouf et al., 1997).

Additional Studies

  • Chemical Structure Analysis : Studies have also been conducted on its chemical structure, providing insights into its molecular conformation and properties (Aizawa, 1982).
  • Anticonvulsant Screening of Para-Substituted Analogs : Research on para-substituted-N-(2,6-diisopropylphenyl) benzamides, related to this compound, has been conducted to explore new antiepileptic agents (Afolabi, Barau, & Agbede, 2012).

Propiedades

Número CAS

107634-14-0

Fórmula molecular

C21H27N3O2

Peso molecular

353.5 g/mol

Nombre IUPAC

4-[[2-(diethylamino)acetyl]amino]-N-(2,6-dimethylphenyl)benzamide

InChI

InChI=1S/C21H27N3O2/c1-5-24(6-2)14-19(25)22-18-12-10-17(11-13-18)21(26)23-20-15(3)8-7-9-16(20)4/h7-13H,5-6,14H2,1-4H3,(H,22,25)(H,23,26)

Clave InChI

KWYCPUNAAYFHAK-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C

SMILES canónico

CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C

107634-14-0

Sinónimos

DEGA
N-(2,6-dimethylphenyl)-4-(((diethylamino)acetyl)amino)benzamide

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.